molecular formula C6H14ClNO B13041086 (1R)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hcl

(1R)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hcl

Cat. No.: B13041086
M. Wt: 151.63 g/mol
InChI Key: DFASQTDHYKLZCO-VQALBSKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is a chemical compound that features a tetrahydrofuran ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as 4-hydroxybutanal, under acidic conditions.

    Attachment of the Ethanamine Group: The tetrahydrofuran ring can be functionalized to introduce an ethanamine group. This might involve nucleophilic substitution reactions where an amine group is introduced.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.

    Substitution: The tetrahydrofuran ring can participate in substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce alkylamines.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be used to study the effects of tetrahydrofuran-containing molecules on biological systems. It could serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications could include its use as a precursor for the synthesis of pharmaceutical agents. The amine group is a common motif in many drugs, and the tetrahydrofuran ring could impart unique pharmacokinetic properties.

Industry

In industry, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrahydrofuran ring could influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hydrochloride: The stereoisomer of the compound .

    2-(Tetrahydrofuran-2-YL)ethanamine: A similar compound lacking the hydrochloride salt.

    Tetrahydrofuran-2-carboxylic acid: A compound with a similar ring structure but different functional groups.

Uniqueness

(1R)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both the tetrahydrofuran ring and the ethanamine group. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(1R)-1-(oxolan-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5(7)6-3-2-4-8-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6?;/m1./s1

InChI Key

DFASQTDHYKLZCO-VQALBSKCSA-N

Isomeric SMILES

C[C@H](C1CCCO1)N.Cl

Canonical SMILES

CC(C1CCCO1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.